molecular formula C11H22O B3369680 2-Heptyltetrahydrofuran CAS No. 2435-16-7

2-Heptyltetrahydrofuran

Cat. No.: B3369680
CAS No.: 2435-16-7
M. Wt: 170.29 g/mol
InChI Key: VBQKNJGYWOBPMY-UHFFFAOYSA-N
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Description

Significance and Research Imperatives in Organic and Natural Product Chemistry

2-Heptyltetrahydrofuran, a cyclic ether with a heptyl group at the 2-position of the tetrahydrofuran (B95107) (THF) ring, is a molecule of interest for several reasons. The tetrahydrofuran moiety is a common substructure in a wide array of biologically active natural products, including lignans, polyether ionophores, and the annonaceous acetogenins (B1209576), which are known for their diverse biological activities such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov The presence of the heptyl chain gives this compound distinct physicochemical properties, such as increased lipophilicity, which can influence its interactions with biological membranes and its potential applications.

The study of substituted tetrahydrofurans like this compound is crucial for the development of new synthetic methodologies. These compounds serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules that may have applications in pharmaceuticals and agrochemicals. ontosight.ai Research into the synthesis and reactivity of these derivatives helps expand the toolbox of organic chemists, enabling the creation of novel compounds with potentially valuable biological activities. ontosight.ai Furthermore, understanding the properties of alkyl-substituted THFs can inform their use as solvents in various chemical reactions. nih.gov

Structural Isomerism and Stereochemical Considerations of Substituted Tetrahydrofurans

Substituted tetrahydrofurans, such as this compound, present significant stereochemical complexity. The presence of substituents on the tetrahydrofuran ring can lead to the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. iitk.ac.in

Specifically, 2-substituted tetrahydrofurans like this compound have a chiral center at the carbon atom bearing the substituent. This gives rise to the possibility of two enantiomers, which are non-superimposable mirror images of each other. byjus.com When there are multiple substituents on the ring, as in 2,5-disubstituted tetrahydrofurans, the number of possible stereoisomers increases, leading to diastereomers—stereoisomers that are not mirror images of each other. byjus.comgoogle.com For a molecule with 'n' chiral centers, there can be up to 2^n possible stereoisomers. byjus.comvanderbilt.edu

The spatial arrangement of the substituents (cis or trans) has a profound impact on the molecule's physical and chemical properties. The stereoselective synthesis of a particular stereoisomer is a major focus in organic chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.govchemistryviews.org For instance, the precise stereochemistry of the tetrahydrofuran rings in annonaceous acetogenins is critical to their biological function. nih.gov

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (B130290) (2-MTHF)This compound
CAS No. 109-99-996-47-92435-16-7
Molecular Formula C₄H₈OC₅H₁₀OC₁₁H₂₂O
Molecular Weight 72.11 g/mol 86.13 g/mol 170.29 g/mol

Historical Evolution of Research on Tetrahydrofuran Derivatives and Analogues

Research into tetrahydrofuran and its derivatives has a long history, with early work focusing on the fundamental properties and reactions of the parent heterocycle. wikipedia.org Over the decades, the focus has shifted towards the synthesis and application of substituted tetrahydrofurans, driven by their prevalence in natural products. nih.govgoogle.com

Significant advancements have been made in the stereoselective synthesis of tetrahydrofuran derivatives. nih.gov Early methods often resulted in mixtures of stereoisomers, but modern synthetic strategies allow for the highly selective formation of specific isomers. chemistryviews.org Techniques such as intramolecular ether alkylation, ring-contraction strategies, and various cyclization reactions have been developed to construct the tetrahydrofuran ring with high stereocontrol. nih.gov

The development of catalysts, including Lewis acids and transition metals, has been instrumental in advancing the synthesis of these compounds. google.comchemistryviews.org For example, the use of monoalkyl zinc halides in the presence of a Lewis acid has been shown to be an effective method for synthesizing 2,5-disubstituted tetrahydrofuran derivatives with high yields. google.com The ongoing evolution of synthetic methods continues to open new avenues for the creation of novel and complex tetrahydrofuran-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBQKNJGYWOBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051901
Record name 2-Heptyltetrahydrofuran
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Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2435-16-7, 71662-35-6
Record name 2-Heptyltetrahydrofuran
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Record name Furan, 2-heptyltetrahydro-
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Record name Heptyltetrahydrofuran
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Record name Furan, 2-heptyltetrahydro-
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Record name 2-Heptyltetrahydrofuran
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Natural Occurrence, Biosynthesis, and Isolation

Identification and Distribution in Biological Systems

The chemical compound 2-heptyltetrahydrofuran is a saturated cyclic ether that has been identified in various biological systems, ranging from plants to animals. Its presence is often associated with volatile fractions and lipid components of these organisms.

Phytochemical Investigations and Plant-Derived Sources

Phytochemical studies have led to the identification of this compound in certain plant species. A notable plant source is the avocado (Persea americana). Specifically, this compound has been detected in avocado seeds and is considered one of the volatile organic compounds (VOCs) contributing to the plant's chemical profile. google.commdpi.comnih.govnih.gov The investigation of furanoid lipids from avocado has been a subject of interest, with various extraction methods being developed to isolate these compounds. google.comwipo.intresearchgate.net While the Annonaceae family is known for producing a class of compounds called acetogenins (B1209576), which often contain tetrahydrofuran (B95107) rings, the direct identification of this compound in this family is less commonly reported than in avocado. nih.gov

Below is a table summarizing the plant sources where this compound has been identified.

Plant SpeciesPart of PlantReference
Persea americana (Avocado)Seed, Fruit google.commdpi.comnih.govnih.gov

Zoological and Entomological Studies: Role in Chemical Ecology and Communication

In the animal kingdom, this compound has been identified as a component of the glandular secretions of the civet cat. tandfonline.com Such secretions in animals often play a role in chemical communication, including territorial marking and reproductive signaling.

In the context of entomology, while direct evidence for this compound as a specific pheromone is limited, related tetrahydrofuran structures are known to be involved in insect chemical ecology. pnas.orgplantprotection.plnih.govresearchgate.net Semiochemicals, which include pheromones and kairomones, are crucial for behaviors such as mating, host location, and oviposition in insects. pnas.orgplantprotection.plnih.gov For instance, certain volatile compounds can act as attractants for insects, guiding them to suitable host plants or oviposition sites. pnas.org The study of such compounds is integral to the field of reverse chemical ecology, which aims to identify behaviorally active compounds by screening olfactory receptors of insects. pnas.org The role of furan (B31954) and tetrahydrofuran derivatives as potential insect attractants or repellents continues to be an active area of research. ucr.edu

Methodologies for Isolation and Enrichment from Natural Extracts

The isolation of this compound from natural sources typically involves the extraction of volatile or lipid fractions, followed by chromatographic separation for purification and identification.

Advanced Extraction Techniques

Several advanced extraction techniques are employed to isolate volatile compounds and lipids from plant materials. These methods are often chosen for their efficiency and ability to preserve the integrity of the target compounds.

Solvent Extraction: This is a fundamental technique where organic solvents are used to dissolve the target compounds from the plant matrix. For the extraction of furan derivatives from avocado seeds, solvents like ethanol (B145695) and dichloromethane (B109758) have been utilized. google.com

Steam Distillation: This method is commonly used for extracting essential oils and other volatile compounds from plant materials. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique used for sampling volatile organic compounds. acs.orgnih.gov The volatile compounds in the headspace above the sample are adsorbed onto a coated fiber and then thermally desorbed into a gas chromatograph for analysis. acs.orgnih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its selectivity and for producing high-purity extracts. researchgate.net

The table below provides an overview of extraction techniques applicable to the isolation of this compound and related compounds.

Chromatographic Separation Strategies for Complex Natural Mixtures

Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of co-extracted compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile compounds like this compound. wikipedia.orglibretexts.org The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions. wikipedia.orglibretexts.org The retention time in the GC column and the mass spectrum serve as a "fingerprint" for the compound. wikipedia.org

High-Performance Liquid Chromatography (HPLC): While GC-MS is ideal for volatile compounds, HPLC is suitable for the separation of less volatile or thermally sensitive compounds. It has been used in the analysis of extracts from avocado seeds. google.com

Column Chromatography: This is a basic and widely used preparative technique to separate compounds from a mixture. The extract is passed through a column packed with a solid adsorbent (stationary phase), and components are separated based on their differential adsorption and elution with a solvent (mobile phase). acs.org

Elucidation of Proposed Biosynthetic Pathways

The precise biosynthetic pathway of this compound is not extensively documented. However, its formation can be hypothesized based on the biosynthesis of structurally related compounds, such as other alkyl-substituted tetrahydrofurans and furanoid fatty acids.

The biosynthesis of the tetrahydrofuran ring in natural products can occur through several mechanisms, often involving the cyclization of a linear precursor. One proposed pathway involves the oxidation of fatty acids. For instance, the biosynthesis of furanoid fatty acids is thought to proceed through the oxidation of polyunsaturated fatty acids.

In the case of 2-alkyltetrahydrofurans, a plausible biosynthetic route could involve the cyclization of a corresponding diol or the reduction and cyclization of a keto-alcohol precursor derived from fatty acid metabolism. For example, the biosynthesis of 2-methyltetrahydrofuran (B130290) can be achieved from levulinic acid, which is derived from the acid-catalyzed degradation of C5 sugars. wikipedia.org This process involves the reduction of levulinic acid to γ-valerolactone, followed by hydrogenation to 1,4-pentanediol, which then dehydrates to form 2-methyltetrahydrofuran. wikipedia.org

A similar pathway could be envisioned for this compound, likely originating from a longer-chain fatty acid precursor that undergoes specific oxidation and cyclization reactions catalyzed by enzymes such as Fe(II)/αKG-dependent oxygenases, which are known to be involved in the formation of unique natural product skeletons. nih.gov

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 2-Heptyltetrahydrofuran

The complete synthesis of this compound from simpler, commercially available starting materials can be achieved through various strategic pathways. The choice between a linear or convergent approach is a critical early decision in the synthetic planning process.

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Sequential, step-by-step assembly of the target molecule. chemistnotes.comConceptually simple to plan.Often results in low overall yields for multi-step syntheses. chemistnotes.comic.ac.uk
Convergent Synthesis Independent synthesis of molecular fragments followed by their combination. chemistnotes.comwikipedia.orgHigher overall yields, greater efficiency, and increased flexibility. chemistnotes.comic.ac.ukmsuniv.ac.inMay require more complex planning and fragment coupling reactions.

Cyclization Reactions in Tetrahydrofuran (B95107) Ring Formation

The formation of the tetrahydrofuran ring is a crucial step in the synthesis of this compound. Various cyclization reactions are employed to construct this five-membered oxygen-containing heterocycle. organic-chemistry.org These methods often involve the intramolecular reaction of a linear precursor containing a hydroxyl group and a reactive functional group, such as a double or triple bond, or a leaving group.

Common strategies for tetrahydrofuran ring synthesis include:

Reductive cyclization of 1,6-enynes. organic-chemistry.org

Palladium-catalyzed cycloisomerization of dienes or alkynols. organic-chemistry.org

Intramolecular oxy-Michael additions . nih.gov

Prins-type cyclizations of alkynyl alcohols with aldehydes. organic-chemistry.org

Intramolecular Williamson ether synthesis , where an alkoxide attacks an alkyl halide within the same molecule.

One specific example involves the reduction of a γ-lactone to the corresponding diol, followed by acid-catalyzed cyclization. Another approach utilizes the reaction of a monoalkyl zinc halide with a lactol under Lewis acid catalysis to form the 2,5-disubstituted tetrahydrofuran. google.com

Stereoselective and Enantioselective Synthesis

Many applications of substituted tetrahydrofurans, particularly in biological contexts, require specific stereoisomers. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Application of Chiral Pool Methodology

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. mdpi.com These starting materials already possess defined stereocenters, which can be incorporated into the final target molecule, thus avoiding the need for asymmetric induction steps. For example, D-mannose and 2-D-deoxyribose have been used as starting points for the synthesis of complex tetrahydrofuran-containing natural products. nih.gov L-arabinose has also served as a chiral precursor for the enantioselective synthesis of tetrahydrofuran derivatives. researchgate.net

Asymmetric Induction in Ring Closure Reactions

Asymmetric induction involves the use of a chiral auxiliary or catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the context of tetrahydrofuran synthesis, this can be applied during the cyclization step.

For instance, palladium-catalyzed cycloadditions of trimethylenemethane with ketones, in the presence of a chiral phosphoramidite (B1245037) ligand, can produce 2,2-disubstituted tetrahydrofurans with high enantiomeric excess (ee). nih.gov Similarly, the use of chiral catalysts in intramolecular cyclizations can effectively control the stereochemistry of the newly formed ring.

Diastereoselective Control in Functionalized Tetrahydrofuran Synthesis

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. In the synthesis of functionalized tetrahydrofurans, the substituents on the starting material can direct the stereochemical outcome of the cyclization reaction.

For example, the stereodivergent synthesis of 2,5-disubstituted tetrahydrofurans can be achieved by selecting the appropriate protecting group on a precursor molecule. mdpi.com The presence of a chelating protecting group can favor the formation of the cis isomer, while a non-chelating group can lead to the trans product. mdpi.com Furthermore, methods like intramolecular amide enolate alkylation have been developed where the choice of a protecting group on a C3-hydroxyl can dictate the formation of either the cis or trans-2,5-disubstituted tetrahydrofuran. mdpi.com

Stereoselective Method Principle Example Application in THF Synthesis
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules as starting materials. mdpi.comSynthesis of tetrahydrofuran-containing fragments from D-mannose, L-arabinose, or 2-D-deoxyribose. nih.govresearchgate.net
Asymmetric Induction Use of chiral catalysts or auxiliaries to control stereochemistry.Palladium-catalyzed cycloadditions with chiral phosphoramidite ligands to yield enantiomerically enriched tetrahydrofurans. nih.gov
Diastereoselective Control Existing stereocenters or functional groups direct the formation of a specific diastereomer.Protecting group-directed cyclization to selectively form cis or trans-2,5-disubstituted tetrahydrofurans. mdpi.com

Catalytic Enantioselective Methods

The synthesis of chiral molecules, such as the enantiomers of this compound, is a significant focus in modern organic chemistry. Catalytic enantioselective methods provide a powerful tool for achieving high levels of stereocontrol in chemical reactions. While specific catalytic enantioselective syntheses for this compound are not extensively detailed in the provided search results, general principles of asymmetric catalysis for tetrahydrofuran rings can be applied.

Palladium-catalyzed cycloaddition reactions represent a versatile strategy for constructing 5-membered rings like tetrahydrofurans. nih.gov For instance, the [3+2] cycloaddition of trimethylenemethane (TMM) with ketones, catalyzed by a palladium complex with a chiral phosphoramidite ligand, has been shown to produce 2,2-disubstituted tetrahydrofurans with high enantioselectivity. nih.gov This methodology, while demonstrated with aryl ketones, suggests a potential pathway for the enantioselective synthesis of related structures like this compound, likely requiring adaptation for aliphatic substrates. The success of such reactions is highly dependent on the choice of the chiral ligand, with bulky phosphoramidites showing improved catalytic activity and enantioselectivity. nih.gov

Another approach involves the catalytic asymmetric synthesis of N-C axially chiral sulfonamides through palladium-catalyzed N-allylation, which has achieved up to 92% enantiomeric excess (ee). mdpi.com While not a direct synthesis of the tetrahydrofuran ring itself, this highlights the utility of palladium catalysis in creating chiral centers in complex molecules. mdpi.com The development of new chiral ligands, such as Pyridine-Dihydroisoquinoline (PyDHIQ) ligands for palladium-catalyzed asymmetric conjugate additions, further expands the toolbox for creating chiral centers with high enantioselectivity (up to 99% ee). scispace.com

The inherent challenges in constructing stereocenters, especially quaternary ones, underscore the importance of developing novel catalytic asymmetric methods. sioc-journal.cn The principles of desymmetrization of prochiral and meso-compounds have also emerged as a powerful strategy for the enantioselective synthesis of centrally chiral arenes, a concept that could be conceptually extended to other chiral scaffolds. scienceopen.com

Reaction Mechanisms and Reactivity Profiles

Ring-Opening Reactions and Mechanistic Investigations

The tetrahydrofuran (THF) ring is susceptible to ring-opening reactions under certain conditions. Cationic ring-opening polymerization of THF can be initiated by solid acid catalysts like 12-tungstophosphoric acid. nih.gov The presence of acetic anhydride (B1165640) is crucial for the ring-opening to occur. nih.gov Mechanistic investigations have shown that Brønsted acid sites are more effective than Lewis acid sites for this type of polymerization. nih.gov

Frustrated Lewis pairs (FLPs) have also been shown to activate and facilitate the ring-opening of THF. nih.gov Theoretical studies using density functional theory (DFT) have provided insights into the reactivity of intramolecular G13/G15-based FLPs in this reaction. nih.gov The activation barrier for the ring-opening is influenced by the distance between the Lewis acidic and Lewis basic centers of the FLP. nih.gov The bonding interaction is predominantly a donor-acceptor interaction, with the deformation energy of the THF molecule being a key factor in determining the activation energy. nih.gov

Furthermore, N-heterocyclic carbene (NHC)–boryl trifluoromethanesulfonates can react with nucleophiles in THF, leading to the insertion of THF with ring opening. rsc.org This process has been observed with various nucleophiles, including aryloxides, ethylthiolate, and trimethylsilanolate. rsc.org

Oxidation and Reduction Pathways of the Tetrahydrofuran Core

The tetrahydrofuran core of this compound can undergo both oxidation and reduction reactions. leah4sci.com In organic chemistry, oxidation often involves the gain of oxygen or loss of hydrogen, while reduction involves the loss of oxygen or gain of hydrogen. savemyexams.comlibretexts.org

Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The specific product formed depends on the reaction conditions and the strength of the oxidizing agent. For example, oxidation could potentially yield heptanoic acid or heptanal.

Reduction: Reduction of the tetrahydrofuran ring is also possible. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for these reactions. leah4sci.com These reagents can convert the cyclic ether into alcohols or alkanes. For instance, reduction of this compound could potentially yield heptanol (B41253) or heptane. LiAlH₄ is a stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. leah4sci.com

Electrophilic and Nucleophilic Substitutions on the Heptyl Side Chain

The heptyl side chain of this compound provides a site for electrophilic and nucleophilic substitution reactions, allowing for the modification of the molecule's structure. ebsco.com

Electrophilic Substitution: Electrophilic substitution reactions involve the attack of an electrophile on an electron-rich center. ebsco.com While the saturated heptyl chain is generally less reactive towards electrophiles than an aromatic ring, reactions can occur under specific conditions. ebsco.comyoutube.com For example, halogenation could potentially take place, introducing a halogen atom onto the heptyl chain.

Nucleophilic Substitution: Nucleophilic substitution involves the attack of a nucleophile on an electron-deficient center, displacing a leaving group. ebsco.comucsd.edu To make the heptyl chain susceptible to nucleophilic attack, a leaving group would first need to be introduced, for instance, through a prior halogenation reaction. The resulting alkyl halide could then react with various nucleophiles to introduce different functional groups. The mechanism of nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent. ebsco.comucsd.edu

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues and derivatives of a lead compound is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR). researchgate.netnih.goveuropa.eu SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. researchgate.netnih.gov

Modification of the Heptyl Chain

Modification of the heptyl side chain of this compound is a key strategy for SAR studies. By systematically altering the length, branching, and functionalization of this chain, researchers can probe its influence on the molecule's properties and biological interactions.

For example, in the context of developing inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), a modular synthetic approach was designed to facilitate systematic SAR analysis. researchgate.netnih.gov This allowed for the exploration of various side chain modifications. nih.gov For instance, the addition of a single methylene (B1212753) unit to a linker in a bisubstrate inhibitor was found to increase inhibitory activity. nih.gov This highlights the sensitivity of biological activity to even minor changes in chain length.

The synthesis of a variety of analogues with different substituents on the side chain allows for a comprehensive evaluation of the steric and electronic requirements for optimal activity. nih.gov

Introduction of Additional Functional Groups

The saturated nature of the this compound scaffold, comprising a stable five-membered ether ring and an alkyl chain, necessitates specific strategies to introduce new chemical functionalities. Research into the reactivity of this compound and its structural analogs, such as unsubstituted tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), has outlined several viable pathways for functionalization. These include the cleavage and subsequent functionalization of the ether ring, the direct activation of carbon-hydrogen (C-H) bonds on both the ring and the alkyl chain, and the conversion of pre-introduced functional groups into new ones.

General chemical transformations applicable to this compound include oxidation, which can yield corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes. Substitution reactions can also be employed to modify either the heptyl group or the tetrahydrofuran ring itself.

Functionalization via Ring-Opening Reactions

One major pathway for functionalizing the tetrahydrofuran core involves ring-opening reactions. These reactions cleave the stable ether linkage, typically through activation with a strong electrophile, to generate a linear alkyl chain that can be trapped by a nucleophile.

For instance, studies on unsubstituted tetrahydrofuran have shown that it can undergo ring-opening when treated with N-heterocyclic carbene-boryl trifluoromethanesulfonates. In the presence of various nucleophiles like aryloxides, this reaction leads to the incorporation of the THF skeleton into a new, linear ether structure. rsc.org Similarly, the use of triflic anhydride (Tf₂O) as a potent electrophilic activator can generate a reactive THF-triflate intermediate. This intermediate readily undergoes regioselective ring-opening when attacked by various nucleophiles. researchgate.net While these specific methods have been demonstrated on the parent THF molecule, they represent a potential strategy for the transformation of this compound into long-chain functionalized alcohols and ethers.

Functionalization via C-H Activation

Direct functionalization of C-H bonds is a powerful and increasingly utilized strategy in organic synthesis that avoids the need for pre-functionalized substrates. umich.edu For cyclic ethers like tetrahydrofuran, the C-H bonds at the α-position to the oxygen atom are the most reactive and are primary targets for this approach.

A variety of methods have been developed for the C-H functionalization of THF and its simpler alkylated derivatives, which could foreseeably be applied to this compound. nih.govias.ac.in These methods often rely on transition-metal catalysis or photocatalysis. umich.edu A notable example is a metal-free, photocatalytic method that uses 4-CzIPN as a photosensitizer and tetrabutylammonium (B224687) bromide (ⁿBu₄NBr) as a co-catalyst. This system selectively activates the α-C–H bond of THF, enabling C-S and C-C cross-coupling reactions under mild conditions. rsc.org The application of such a strategy to this compound would likely lead to functionalization at the C5 position, introducing a new substituent onto the tetrahydrofuran ring.

Synthesis of Functionalized Analogs and Derivatives

Another effective approach involves the synthesis of this compound derivatives that already contain a functional group, which can then be further manipulated.

One documented example is the synthesis of 2-heptyl-5-(prop-2-ynyloxy)tetrahydrofuran. This synthesis starts from 5-heptyltetrahydrofuran-2-ol, a hydroxylated precursor. The hydroxyl group is deprotonated using a strong base, potassium bis(trimethylsilyl)amide (KHMDS), and the resulting alkoxide is reacted with 3-bromoprop-1-yne to introduce a propargyl ether functionality. thieme-connect.de This demonstrates how a pre-existing hydroxyl group can serve as a handle for introducing new functionalities, such as an alkyne, onto the tetrahydrofuran ring.

Starting MaterialReagentsProductReaction Type
5-Heptyltetrahydrofuran-2-ol1. KHMDS, THF2. 3-Bromoprop-1-yne2-Heptyl-5-(prop-2-ynyloxy)tetrahydrofuranWilliamson Ether Synthesis

Furthermore, a synthetic route to 2-allyl-5-heptyltetrahydrofuran has been reported. google.com This method does not start from this compound itself but builds the functionalized ring system from a γ-lactone. The process involves the reduction of the lactone to a lactol (cyclic hemiacetal), which is then treated with an allyl zinc reagent in the presence of a Lewis acid catalyst, such as cerium(III) chloride (CeCl₃), to yield the final product. google.com This highlights a synthetic strategy for accessing this compound derivatives bearing versatile functional groups like alkenes.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic-Mass Spectrometric Techniques for Identification and Quantification

Chromatography coupled with mass spectrometry provides the high sensitivity and selectivity required for the analysis of 2-heptyltetrahydrofuran, particularly at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.combath.ac.uk This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase. mdpi.com

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. chromatographyonline.com The mass spectrum for this compound can be compared against spectral libraries, such as the NIST database, for confirmation. bath.ac.uk Quantitative analysis is also readily achievable, often by using an internal standard and creating a calibration curve. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC-MS for extracting volatile compounds from a sample matrix before analysis. mdpi.comnih.gov

Table 1: Representative GC-MS Parameters and Mass Spectral Data for this compound

ParameterDescription
GC ColumnTypically a non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5). mdpi.com
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min). mdpi.com
Temperature ProgramAn initial oven temperature is held, then ramped to a final temperature to ensure separation of compounds with different volatilities. mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV.
Key Mass Fragments (m/z)The mass spectrum of this compound is characterized by a base peak and other significant fragment ions. The molecular ion [M]+ at m/z 170 may be observed. A prominent fragment is often seen at m/z 85, corresponding to the loss of the heptyl side chain.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for metabolomics, enabling the detection and identification of a wide range of metabolites in biological samples. vliz.benih.govrsc.org While GC-MS is often preferred for highly volatile compounds, LC-MS is indispensable for analyzing less volatile, polar, and thermally labile metabolites. jmb.or.kr In the context of this compound, its application would typically be part of a broader, untargeted metabolomics study aiming to capture a comprehensive snapshot of a metabolome. rsc.org

The methodology involves separating compounds in a liquid phase using a chromatography column, followed by ionization and detection with a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer). nih.gov This provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds and distinguishing between molecules with very similar masses. jmb.or.kr For a compound like this compound, which is less polar, reversed-phase chromatography would likely be employed. nih.gov Although less common for this specific analyte than GC-MS, LC-MS could be used to identify it or its metabolic products in complex biological extracts, contributing to a more complete understanding of metabolic pathways. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. organicchemistrydata.org A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of stereochemistry. ipb.ptemerypharma.com

A ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. hmdb.ca For this compound, the spectrum would show distinct signals for the protons on the tetrahydrofuran (B95107) ring and those on the heptyl side chain. The proton at the C2 position of the ring, being adjacent to the ether oxygen and bearing the alkyl substituent, would appear as a multiplet at a downfield chemical shift compared to the other ring protons due to the deshielding effect of the oxygen atom. libretexts.org The terminal methyl group (CH₃) of the heptyl chain would appear as a triplet at the most upfield position.

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. bhu.ac.in In a proton-decoupled spectrum of this compound, each of the 11 carbon atoms would, in principle, give a distinct singlet. bhu.ac.in The chemical shifts are highly informative; carbons bonded to the electronegative oxygen atom (C2 and C5 of the tetrahydrofuran ring) would be significantly downfield. libretexts.org The C2 carbon, substituted with the heptyl group, would resonate at a lower field than the C5 carbon. The carbons of the alkyl chain would appear in the typical aliphatic region of the spectrum. organicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)
C2-H~3.7-3.9 (m)~80-82
C3-H₂~1.8-2.0 (m)~25-27
C4-H₂~1.8-2.0 (m)~25-27
C5-H₂~3.6-3.8 (m)~67-69
Heptyl-C1'-H₂~1.4-1.6 (m)~36-38
Heptyl-C2' to C6'-H₂~1.2-1.4 (m)~22-32
Heptyl-C7'-H₃~0.8-0.9 (t)~14

Note: Predicted values are based on general NMR principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the C2-H proton and the adjacent protons on C3 of the ring and C1' of the heptyl chain. It would also map out all the adjacent proton-proton connectivities along the heptyl chain. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This powerful experiment allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.7-3.9 ppm would show a cross-peak to the carbon signal at ~80-82 ppm, assigning them both to the C2 position. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). youtube.com This is crucial for connecting molecular fragments. For instance, the protons on C1' of the heptyl chain would show an HMBC correlation to the C2 carbon of the ring, confirming the attachment point of the side chain. Similarly, the C2-H proton would show correlations to C3, C4, and C1', providing further structural confirmation. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu NOESY is particularly vital for determining stereochemistry. For this compound, which has a chiral center at C2, NOESY can help determine the relative orientation (cis/trans) of the heptyl group with respect to the ring protons. For example, a NOESY correlation between the C2-H proton and a proton on one face of the ring would help establish its spatial arrangement. ipb.ptresearchgate.net

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation of this compound

ExperimentCorrelating Protons/CarbonsInformation Gained
COSYC2-H ↔ C3-H₂ C1'-H₂ ↔ C2'-H₂Confirms adjacent protons (H-C-C-H connectivity). sdsu.edu
HSQCC2-H ↔ C2 C7'-H₃ ↔ C7'Assigns each proton to its directly attached carbon. emerypharma.com
HMBCC1'-H₂ ↔ C2 C2-H ↔ C1'Connects the heptyl chain to the tetrahydrofuran ring. youtube.com
NOESYC2-H ↔ C5-H₂ (one proton) C1'-H₂ ↔ C3-H₂Determines through-space proximity and relative stereochemistry (cis/trans isomerism). ipb.pt

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the quantized vibrational energy levels of a molecule. contractlaboratory.com By analyzing the resulting spectrum, a molecular "fingerprint" is obtained, which allows for the identification of specific chemical bonds and functional groups. contractlaboratory.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. contractlaboratory.com The method is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared light of the same frequency is passed through a sample, the energy is absorbed. contractlaboratory.com

For this compound, the IR spectrum reveals key absorptions characteristic of its structure. The most prominent bands are associated with the C-H bonds of the alkyl chain and the tetrahydrofuran ring, and the C-O-C ether linkage. An analysis of its Fourier-transform infrared (FTIR) spectrum shows strong absorption bands in the 2850-3000 cm⁻¹ region, which are typical for symmetric and asymmetric stretching vibrations of C-H bonds in the heptyl group and the tetrahydrofuran ring. nih.govspectroscopyonline.com The presence of the ether functional group is confirmed by a strong C-O-C stretching vibration, which is typically observed in the 1050-1150 cm⁻¹ range for cyclic ethers. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2955 - 2965 Asymmetric C-H Stretch -CH₃
2870 - 2880 Symmetric C-H Stretch -CH₃
2920 - 2930 Asymmetric C-H Stretch -CH₂-
2850 - 2860 Symmetric C-H Stretch -CH₂-
1450 - 1470 C-H Bending -CH₂-, -CH₃
1070 - 1100 C-O-C Asymmetric Stretch Cyclic Ether

Data sourced and adapted from PubChem and general spectroscopic tables. nih.gov

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While IR spectroscopy measures absorption, Raman spectroscopy detects the frequency shifts in scattered light, providing information about the vibrational modes of a molecule. researchgate.net It is particularly sensitive to non-polar and symmetric bonds.

The Raman spectrum of this compound is expected to show strong signals for the C-H stretching vibrations of the alkyl chain and the ring structure, typically in the 2800-3000 cm⁻¹ region. nih.gov The C-C bond vibrations within the heptyl chain and the ring skeleton would also be prominent. The symmetric C-O-C stretching vibration of the ether group is also Raman active. Studies on the parent molecule, tetrahydrofuran (THF), have identified characteristic ring puckering and radial modes at lower frequencies, which would also be expected in the spectrum of its heptyl-substituted derivative, albeit potentially shifted due to the mass of the substituent. irb.hrmdpi.com

Table 2: Expected Raman Shifts for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2850 - 3000 C-H Stretching -CH₃, -CH₂-
1440 - 1465 C-H Bending -CH₂-, -CH₃
1250 - 1350 C-H Wagging/Twisting -CH₂-
1050 - 1150 C-C Stretching Alkyl Chain, Ring
880 - 920 C-O-C Symmetric Stretch Cyclic Ether
< 400 Ring Puckering/Deformation Tetrahydrofuran Ring

Data based on general Raman correlation tables and analysis of the parent compound, tetrahydrofuran. nih.govirb.hrmdpi.com

Chiroptical Methods for Enantiomeric Excess Determination

The this compound molecule contains a chiral center at the carbon atom in the 2-position of the tetrahydrofuran ring, where the heptyl group is attached. This means it can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org Chiroptical methods are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. rudolphresearch.com

Optical rotation is a physical property of chiral substances that causes them to rotate the plane of polarized light. saskoer.ca Enantiomers have identical physical properties except for their interaction with plane-polarized light; they rotate the light by exactly the same magnitude but in opposite directions. masterorganicchemistry.com An instrument called a polarimeter is used to measure this rotation. wikipedia.org

The enantiomer that rotates light in a clockwise direction is termed dextrorotary and is designated with a plus sign (+). The enantiomer that rotates light in a counter-clockwise direction is termed levorotary and is designated with a minus sign (-). saskoer.ca The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration, and path length. wikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, will have an observed rotation of zero and is optically inactive. libretexts.org By measuring the observed rotation of a sample of this compound, one can determine its enantiomeric excess (e.e.), provided the specific rotation of the pure enantiomer is known. wikipedia.org

Table 3: Illustrative Optical Rotation Data for this compound Enantiomers

Enantiomer Absolute Configuration (Hypothetical) Direction of Rotation Specific Rotation [α] (Hypothetical)
(+)-2-Heptyltetrahydrofuran (R) Dextrorotary +X°
(-)-2-Heptyltetrahydrofuran (S) Levorotary -X°

Note: The assignment of (R/S) to (+/-) is not absolute and must be determined experimentally. The value 'X' is a hypothetical magnitude.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. photophysics.com It measures the difference in absorption between left-handed and right-handed circularly polarized light by a chiral molecule. pmda.go.jp This differential absorption (ΔA) is only observed in the wavelength regions where the molecule absorbs light, specifically at a chromophore. photophysics.com

For this compound, the primary chromophore is the ether oxygen atom. The electronic transitions associated with this ether linkage occur in the far-UV region of the electromagnetic spectrum. A CD spectrum provides information about the absolute configuration of the chiral center. univr.it Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other, exhibiting positive or negative peaks (known as Cotton effects) at the same wavelengths. photophysics.com While powerful, obtaining CD spectra for molecules with chromophores that only absorb in the far-UV can be technically challenging. biorxiv.org Nevertheless, it remains a definitive method for assigning the absolute stereochemistry of chiral molecules in research settings.

Biological and Bioactive Interactions Non Clinical Focus

Chemosensory Perception and Olfactory Receptor Binding Studies

2-Heptyltetrahydrofuran has been identified as a molecule capable of eliciting a response in olfactory receptors (ORs). google.com The perception of odorants like this compound is a complex process initiated by the binding of the molecule to specific ORs located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govmdpi.com These receptors belong to the large superfamily of G protein-coupled receptors (GPCRs), which are characterized by seven transmembrane domains that form a binding pocket within the cell membrane. google.com

The interaction between an odorant molecule and an OR is not typically a one-to-one relationship; a single odorant can activate multiple receptor types, and a single receptor can be activated by several different odorants. google.com This combinatorial coding is what allows the olfactory system to recognize and discriminate between a vast array of different smells. mdpi.com The specific pattern of activated ORs creates a unique neural signature for each scent, which is then processed by the brain. google.com

To study these interactions in a controlled setting, researchers use functional assays. google.comsemanticscholar.org In these systems, a specific OR gene is expressed in a heterologous cell line (such as HEK293 cells) that does not normally express it. google.comnih.govsemanticscholar.org When an odorant like this compound is introduced, its binding to the expressed OR triggers an intracellular signaling cascade. google.com A common method to quantify this activation is through a reporter gene, such as luciferase, which is linked to a promoter inducible by cyclic AMP (cAMP), a key second messenger in the GPCR pathway. google.com The amount of light produced by the luciferase enzyme is proportional to the receptor's activity, allowing for a quantitative analysis of the ligand-receptor interaction. google.com

Table 1: Role of this compound in Olfactory Research This table is based on data from the text and provides a structured overview of the compound's use in research contexts.

Research Context Compound Role Assay Type
Olfactory Receptor Screening Test Ligand Functional Assay (e.g., Luciferase Reporter)

Mechanistic Research on Biological Activities in Model Systems (e.g., Antimicrobial or Anti-inflammatory Pathways)

While this compound has been identified in plant extracts, detailed mechanistic studies on its specific biological activities are not extensively documented in the available literature. researchgate.netresearchgate.netresearchgate.net However, the furan (B31954) nucleus is a core structure in many natural derivatives that have demonstrated notable anti-inflammatory and antimicrobial effects. dovepress.com

Mechanistic studies on other furan-containing natural products offer a potential framework for understanding how compounds like this compound might interact with biological systems. For instance, the anti-inflammatory effects of certain furan derivatives have been attributed to several mechanisms, including:

Inhibition of Inflammatory Mediators: Suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. dovepress.com

Enzyme Regulation: Decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. dovepress.com

Signaling Pathway Modulation: Regulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. dovepress.com

Antioxidant Activity: Scavenging of free radicals, which can contribute to the inflammatory process. dovepress.com

Similarly, the antimicrobial activity of various heterocyclic compounds, including derivatives of thiophene (B33073) and thiazole, is often attributed to their ability to interfere with essential microbial functions. nih.govmdpi.com These mechanisms can involve the disruption of the bacterial cell wall or the inhibition of critical metabolic enzymes. mdpi.com The specific molecular targets and pathways for this compound itself remain an area for further investigation.

Role in Interspecies Chemical Communication and Ecological Dynamics

Chemical signals are a fundamental mode of communication between different species, influencing behaviors critical for survival and reproduction. nih.govagriculturejournals.cz These signals, known as kairomones, benefit the receiver of the signal. agriculturejournals.cz While direct evidence of this compound acting as a specific signaling molecule is limited, related compounds and its co-occurrence with other bioactive molecules suggest a potential role in ecological dynamics.

In the study of Heliconius butterflies, a structurally related compound, 2-eicosanyl-5-heptyl-tetrahydrofuran, was identified in the wing extracts. nih.gov In these butterflies, chemical profiles, particularly those of male androconia, play a significant role in reproductive isolation, helping females distinguish between conspecific and non-conspecific mates, even among species that share nearly identical warning coloration (Müllerian mimicry). nih.govurosario.edu.co This highlights the importance of complex chemical blends in maintaining species boundaries.

Furthermore, this compound has been identified in extracts alongside compounds with known ecological roles. researchgate.netresearchgate.net For example, it was found with juvibione, a compound known to act as an insect growth and development regulator, effectively functioning as a pesticide. researchgate.net The presence of this compound within a mixture of such bioactive compounds suggests it could be part of a complex chemical defense or signaling system in its natural source, a role that requires more targeted ecological research to elucidate.

Biochemical Transformations and Enzymatic Biocatalysis Studies

Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool in chemical synthesis, valued for its high selectivity and operation under mild conditions. nih.govnih.gov Enzymes are widely used to produce chiral compounds for the pharmaceutical and fragrance industries. nih.gov While specific studies detailing the enzymatic synthesis or transformation of this compound are not prominent, the general principles of biocatalysis are applicable to structures containing tetrahydrofuran (B95107) rings.

Enzymatic processes are capable of a wide range of reactions, including hydroxylations, acylations, and reductions, which could be relevant for modifying or synthesizing furan derivatives. nih.goveuropa.eu For example:

Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of various compounds, including aliphatic chains. europa.eu

Lipases are frequently used for selective acylation reactions to create chiral intermediates. nih.gov

Ketoreductases (KREDs) are employed for the stereoselective reduction of ketones to produce chiral alcohols. nih.gov

The synthesis of complex molecules containing a tetrahydrofuran core often involves multi-step chemical processes. nih.gov However, the integration of biocatalytic steps into such syntheses is a growing field. europa.eu For instance, enzymes could be engineered or selected to perform specific stereoselective steps, potentially offering a more efficient and environmentally benign route to this compound or its derivatives compared to purely chemical methods. The application of these biocatalytic strategies specifically to this compound remains a prospective area of research.

Interactions with Cellular Components at the Molecular Level

At the molecular level, the most clearly defined interaction of this compound is with olfactory receptors (ORs) on the cell surface. google.com As an odorant, it acts as an external ligand that binds to these specialized G protein-coupled receptors (GPCRs). google.com This binding event induces a conformational change in the receptor protein, which in turn activates an associated intracellular G-protein. google.com

The activation of the G-protein initiates a downstream signaling cascade. google.com In the canonical olfactory pathway, the G-protein (often G-olf) stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). google.com This increase in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential, which transmits the signal to the brain. google.com

Beyond its role in olfaction, it is generally posited that bioactive molecules like this compound may interact with other enzymes and receptors, thereby influencing various biochemical pathways. However, specific non-olfactory molecular targets for this compound have not been definitively identified in the reviewed literature. The interaction with olfactory GPCRs remains its most well-characterized molecular mechanism of action.

The Environmental Profile of this compound: A Review of Its Fate and Degradation

Q & A

Q. What are the critical factors for selecting 2-heptyltetrahydrofuran as a solvent in organometallic reactions?

  • Methodological Answer : this compound’s utility as a solvent depends on its low miscibility with water, stability under acidic/basic conditions, and compatibility with reactive intermediates like Grignard reagents. Key considerations include:
  • Inert Atmosphere : Use under nitrogen/argon to prevent oxidation or moisture ingress .

  • Purity : Ensure solvent dryness (e.g., molecular sieves) to avoid side reactions with water-sensitive reagents .

  • Compatibility : Avoid mixing with oxidizing agents (e.g., peroxides) or strong acids/bases, which may degrade the solvent or form hazardous byproducts .

    • Data Table : Comparison of Solvent Properties
PropertyThis compound*2-Methyltetrahydrofuran
Boiling Point (°C)~160–180 (estimated)80–82
Water MiscibilityLowLow
Stability (pH range)1–14 (estimated)1–14
*Estimated based on structural analogs.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight, corrosion-resistant containers (e.g., glass or stainless steel) away from light and heat sources. Stabilize with antioxidants (e.g., BHT) if prone to peroxidation .
  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or skin contact. Monitor workplace air concentrations via gas chromatography if prolonged exposure is anticipated .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound across different experimental batches?

  • Methodological Answer :
  • Batch Analysis : Perform GC-MS or NMR to identify impurities (e.g., residual heptanol or peroxides) that may inhibit reactions .
  • Moisture Quantification : Use Karl Fischer titration to ensure water content <50 ppm, critical for moisture-sensitive reactions .
  • Reaction Optimization : Systematically vary solvent purity, temperature, and reagent stoichiometry using Design of Experiments (DoE) to isolate confounding variables .

Q. What methodologies are recommended for assessing the toxicological profile of this compound in preclinical studies?

  • Methodological Answer :
  • Acute Toxicity : Conduct OECD Guideline 423 tests in rodents to determine LD₅₀ and observe neurobehavioral effects .
  • Genotoxicity : Use Ames test (bacterial reverse mutation) and micronucleus assay to evaluate mutagenic potential .
  • Developmental Toxicity : Apply zebrafish embryo models to assess teratogenicity at varying concentrations (e.g., LC₅₀ determination) .
  • Regulatory Compliance : Derive Permitted Daily Exposure (PDE) using NOAEL/LOAEL data and apply ICH Q3C guidelines for residual solvent limits .

Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict solvation efficiency for polar organometallics .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic substitution .
  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with boiling points or partition coefficients for solvent optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.